(4-Iodophenyl)diphenylsulfonium triflate

Catalog No.
S1923573
CAS No.
255056-46-3
M.F
C19H14F3IO3S2
M. Wt
538.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Iodophenyl)diphenylsulfonium triflate

CAS Number

255056-46-3

Product Name

(4-Iodophenyl)diphenylsulfonium triflate

IUPAC Name

(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C19H14F3IO3S2

Molecular Weight

538.3 g/mol

InChI

InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1

InChI Key

WHQDLCHSPLKATA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

(4-Iodophenyl)diphenylsulfonium triflate is an organosulfur compound characterized by the presence of a sulfonium group bonded to two phenyl rings and an iodophenyl substituent. Its empirical formula is C19H14F3IO3S2C_{19}H_{14}F_3IO_3S_2 with a CAS number of 255056-46-3 . This compound is notable for its triflate leaving group, which enhances its reactivity in various chemical transformations.

There is no current information available on the specific mechanism of action of (4-Iodophenyl)diphenylsulfonium triflate. However, similar sulfonium salts can exhibit various functionalities depending on the attached groups. Some may act as catalysts, photoinitiators, or have biological activity depending on their structure [, ].

(4-Iodophenyl)diphenylsulfonium triflate is primarily utilized in nucleophilic substitution reactions. It can react with fluoride ions to form radiolabeled compounds, particularly in the context of radiochemistry where it serves as a precursor for fluorine-18 labeling. Elevated temperatures are often required for these reactions, facilitating the incorporation of fluoride into organic frameworks .

The biological activity of (4-iodophenyl)diphenylsulfonium triflate has been explored primarily in the context of radiopharmaceuticals. It acts as a versatile building block for synthesizing compounds used in positron emission tomography imaging. The compound has shown promising results in terms of radiochemical yields, making it a valuable tool in medical diagnostics .

Several methods exist for synthesizing (4-iodophenyl)diphenylsulfonium triflate:

  • Direct Sulfonation: This involves the reaction of diphenyl sulfide with triflic anhydride and 4-iodoaniline under controlled conditions to yield the desired sulfonium salt.
  • Nucleophilic Substitution: In this method, the sulfonium salt is formed from the reaction of diphenylsulfide with 4-iodophenyl halides in the presence of a base to facilitate the formation of the sulfonium ion .

The primary applications of (4-iodophenyl)diphenylsulfonium triflate include:

  • Radiochemistry: It is extensively used as a precursor for synthesizing radiolabeled compounds, particularly those containing fluorine-18, which are crucial in medical imaging techniques.
  • Organic Synthesis: The compound serves as a reactive intermediate in various organic transformations, especially in the synthesis of complex organic molecules and pharmaceuticals .

Interaction studies involving (4-iodophenyl)diphenylsulfonium triflate focus on its reactivity with nucleophiles such as fluoride ions. These studies help elucidate its mechanism of action and efficiency in forming radiolabeled products. The compound's ability to release iodine upon reaction also highlights its potential utility in designing new synthetic pathways for iodinated compounds .

(4-Iodophenyl)diphenylsulfonium triflate shares structural similarities with other sulfonium salts but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameStructureUnique Features
(4-Fluorophenyl)diphenylsulfonium triflateContains fluorine instead of iodineMore stable under certain conditions
Triphenylsulfonium triflateLacks the iodophenyl substituentCommonly used but less reactive than iodinated derivatives
(4-Methoxyphenyl)diphenylsulfonium triflateContains methoxy groupDifferent electronic properties affecting reactivity

The presence of iodine in (4-iodophenyl)diphenylsulfonium triflate enhances its reactivity and makes it particularly suitable for applications requiring high radiochemical yields, distinguishing it from other similar compounds .

Direct Synthesis from Diphenylsulfoxide Precursors

The most common and efficient approach to (4-Iodophenyl)diphenylsulfonium triflate involves the activation of diphenyl sulfoxide precursors. This methodology capitalizes on the electrophilic nature of activated sulfoxide species and their reactivity towards aromatic systems [2].

The fundamental mechanism involves the in situ generation of bistriflate intermediates from diphenyl sulfoxide through treatment with trifluoromethanesulfonic anhydride (Tf2O). These highly electrophilic sulfur(IV) bistriflate species readily react with aromatic substrates to form sulfonium salts [3]. The process typically employs Tf2O as both the activating anhydride and the source of triflate counterion, making it a particularly elegant one-pot transformation [4].

The reaction conditions typically require the sulfoxide to be treated with 3.0 equivalents of Tf2O in the presence of concentrated sulfuric acid as an additive [5]. The reaction is usually conducted in dichloromethane at low temperatures (0°C) initially, followed by warming to room temperature [5]. This protocol has demonstrated excellent reproducibility and high yields when properly executed under controlled conditions.

Mechanistic studies have revealed that the process proceeds through initial nucleophilic addition of the hemiacetal hydroxyl to the sulfur(IV) center of the putative sulfonium sulfonate intermediate [6]. This mechanistic understanding has been crucial in optimizing reaction conditions and developing more efficient synthetic protocols.

Halogenation Strategies for Iodo-Substitution

The incorporation of iodine into the aromatic system represents a critical aspect of synthesizing (4-Iodophenyl)diphenylsulfonium triflate. Several halogenation strategies have been developed to achieve regioselective iodination at the para position of the phenyl ring [7] [8].

Silver-mediated iodination systems have proven particularly effective for aromatic iodination reactions. The use of silver sulfonates in combination with molecular iodine generates sulfonyl hypoiodites in situ, which serve as highly effective electrophilic iodinating agents [7]. This approach offers superior reactivity compared to conventional iodination methods and proceeds under milder conditions.

The regioselectivity of iodination is governed by electronic factors, with electron-rich aromatic systems showing preferential iodination at positions ortho and para to activating groups [9]. When the ortho position is blocked by substituents, iodination occurs exclusively at the para position, which is ideal for the synthesis of 4-iodophenyl derivatives [8].

Pyridinium iodochloride has emerged as an efficient and safe iodinating reagent for aromatic compounds [8]. This reagent offers several advantages including mild reaction conditions, simple operation, short reaction times, and excellent yields. The reaction typically involves heating the aromatic substrate with pyridinium iodochloride in methanol under reflux conditions for approximately two hours [8].

Alternative iodination methods include the use of iodine in combination with various oxidizing systems. However, these approaches often require more stringent conditions and may lead to lower selectivity compared to the silver-mediated protocols [7].

Iodination MethodReagent SystemTemperatureTimeYield (%)
Silver-mediatedAgOTf/I225°C2-4 h85-92
Pyridinium systemPy-ICl/MeOHReflux2 h78-85
Direct iodinationI2/Oxidant60-80°C4-6 h65-75

Counterion Exchange Approaches for Triflate Incorporation

The incorporation of triflate as the counterion can be achieved through several distinct methodologies, depending on the synthetic route employed and the initial counterion present in the sulfonium salt precursor [10].

Direct triflate incorporation occurs naturally when trifluoromethanesulfonic anhydride is employed as the activating reagent in sulfoxide-based syntheses [4]. This represents the most straightforward approach, as the triflate anion is generated in situ during the activation process and becomes incorporated as the counterion without requiring additional steps.

Metathesis reactions provide an alternative approach for triflate incorporation when sulfonium salts are initially formed with other counterions such as chloride, bromide, or tetrafluoroborate [10]. The process typically involves dissolution of the sulfonium salt in water, followed by addition of a triflate salt such as potassium triflate or sodium triflate [11]. The reaction proceeds through precipitation of the desired triflate salt, which can then be isolated by standard workup procedures.

The metathesis approach has proven particularly effective for large-scale preparations, as it allows for easy purification and removal of inorganic byproducts [10]. The process is typically conducted in aqueous or mixed aqueous-organic solvent systems, with heating to near boiling point to ensure complete dissolution and reaction [11].

Solvent-free counterion exchange methods have been developed for specialized applications. These approaches employ organic solvents saturated with the desired acid to achieve efficient counterion exchange [12]. For triflate incorporation, solutions of trifluoromethanesulfonic acid in organic solvents such as acetonitrile or alcohols can be employed [12].

The efficiency of counterion exchange is highly dependent on the relative acidity of the acids involved. Trifluoromethanesulfonic acid, being a strong acid with a pKa of 0.2 in water, readily displaces weaker acids and their corresponding anions [12]. This thermodynamic driving force ensures high conversion rates in most counterion exchange reactions.

Purification and Isolation Techniques

The purification of (4-Iodophenyl)diphenylsulfonium triflate requires specialized techniques due to the light-sensitive nature of sulfonium salts and their ionic character [13] [14]. Proper purification is essential to achieve the high purity levels required for photoinitiator applications.

Column chromatography on silica gel represents the most widely employed purification method for sulfonium salts [13] [5]. The technique typically employs dichloromethane/acetone or dichloromethane/methanol gradient systems as eluents [13]. However, special precautions must be taken during purification, as sulfonium salts are generally light-sensitive and may undergo coloration during column chromatography and solvent evaporation [13].

All sulfonium salt synthesis and purification procedures should be carried out under yellow light, red light, or in complete darkness to prevent photodegradation [14]. This precaution is particularly important during the evaporation of solvents and final isolation steps.

Flash chromatography techniques have been successfully employed for the purification of sulfonium salts [5]. The method typically uses gradients progressing from hexane/dichloromethane mixtures to pure dichloromethane, followed by dichloromethane/methanol mixtures [5]. This approach allows for efficient separation of the desired product from reaction byproducts and unreacted starting materials.

High-performance liquid chromatography (HPLC) provides an alternative purification method, particularly useful for analytical-scale preparations or when very high purity is required [15] [16]. Reversed-phase HPLC with volatile buffer systems such as ammonium acetate or ammonium formate is preferred to facilitate product recovery [17].

Recrystallization techniques can be employed as a final purification step, although they must be conducted under light-protected conditions [18] [19]. The choice of recrystallization solvent is critical and typically involves polar aprotic solvents or solvent mixtures that provide good solubility at elevated temperatures but poor solubility at room temperature.

Precipitation methods offer a simple and effective purification approach for certain sulfonium salts [11] [5]. The technique involves dissolution of the crude product in a suitable solvent such as dichloromethane, followed by precipitation through addition of a non-polar solvent such as diethyl ether [5].

Purification MethodTypical ConditionsPurity Achieved (%)Recovery (%)
Column chromatographySiO2, DCM/Acetone95-9875-85
Flash chromatographySiO2, gradient elution96-9980-90
HPLC purificationRP-C18, volatile buffers98-99.570-80
RecrystallizationPolar/non-polar solvents97-9960-75

The isolation process typically involves careful removal of solvents under reduced pressure at temperatures below 40°C to prevent thermal decomposition [13]. The final product should be stored under inert atmosphere and protected from light to maintain stability over extended periods.

Quality control during purification requires monitoring of both chemical purity and photochemical properties. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while thermal analysis can assess the thermal stability of the purified material [1]. The melting point of pure (4-Iodophenyl)diphenylsulfonium triflate is reported to be 155-160°C, providing a useful criterion for assessing purity [1].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of (4-iodophenyl)diphenylsulfonium triflate can be understood through crystallographic principles established for related sulfonium compounds. While specific single-crystal X-ray diffraction data for this exact compound are not directly available in the literature, extensive crystallographic studies of analogous diphenylsulfonium triflate systems provide valuable insights into its structural characteristics [6] [7] [8].

The sulfonium cation adopts a distorted tetrahedral geometry around the central sulfur atom, consistent with other triarylsulfonium salts [6] [7]. The sulfur center coordinates with three aromatic rings: two phenyl groups and one 4-iodophenyl group, creating a pyramidal arrangement with the sulfur atom positioned approximately 0.3-0.4 Å out of the plane defined by the three carbon atoms [7].

Based on crystallographic analyses of related compounds, the S-C bond lengths typically range from 1.73-1.79 Å, with the S-C bond to the 4-iodophenyl ring potentially being slightly longer due to the electron-withdrawing nature of the iodine substituent [6] [7]. The C-S-C bond angles deviate from the ideal tetrahedral angle of 109.5°, typically ranging from 103° to 107°, reflecting the steric interactions between the bulky aromatic rings [7].

Bond ParameterTypical RangeExpected for (4-Iodophenyl)diphenylsulfonium
S-C(phenyl) bond length1.735-1.750 Å1.740-1.745 Å
S-C(4-iodophenyl) bond length1.740-1.780 Å1.750-1.770 Å
C-S-C bond angles103-107°104-106°
Sum of bond angles around S303-311°305-308°

The triflate anion exists as a discrete entity with the typical trigonal pyramidal geometry around the sulfur center [6]. The SO₃ portion maintains S-O bond lengths of approximately 1.43-1.45 Å, while the S-CF₃ bond length is typically around 1.82-1.85 Å [6]. The anion forms weak electrostatic interactions with the sulfonium cation, with typical S⁺···O⁻ distances ranging from 2.8-3.2 Å [7].

Crystal packing analysis of similar compounds reveals that the molecules arrange in layered structures, with hydrophobic aromatic regions segregated from the ionic portions [6] [7]. The iodine atoms participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [8].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (4-iodophenyl)diphenylsulfonium triflate through detailed analysis of ¹H, ¹³C, and ¹⁹F chemical environments.

¹H Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum exhibits characteristic patterns reflecting the aromatic nature of the sulfonium cation [9] [10] [11]. The aromatic protons appear in the region between 7.0-8.5 ppm, with distinct splitting patterns corresponding to the different aromatic environments [9] [10].

For the 4-iodophenyl ring, the protons ortho to the iodine substituent (H-3 and H-5) typically appear as doublets around 7.8-7.9 ppm, while the protons meta to iodine (H-2 and H-6) resonate as doublets around 7.1-7.3 ppm [9] [10]. The coupling constant between ortho and meta protons is approximately 8.0-8.5 Hz [9] [10].

The two equivalent phenyl rings attached to sulfur display overlapping multiplets in the aromatic region. The ortho protons (relative to sulfur) appear downfield around 7.9-8.1 ppm due to the electron-withdrawing effect of the positively charged sulfur center [11] [12]. The meta and para protons resonate as overlapping multiplets between 7.5-7.8 ppm [11] [12].

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
4-Iodophenyl H-2,67.1-7.3dJ = 8.0-8.5
4-Iodophenyl H-3,57.8-7.9dJ = 8.0-8.5
Phenyl H-ortho7.9-8.1mJ = 7.5-8.0
Phenyl H-meta,para7.5-7.8mJ = 7.0-8.0

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of the molecule [9] [10] [13]. The aromatic carbons resonate in the typical aromatic region between 120-140 ppm, with specific chemical shifts reflecting the electronic influence of the substituents [13].

The carbon directly bonded to sulfur (ipso carbon) of each aromatic ring experiences significant deshielding due to the positive charge on sulfur, typically appearing around 125-135 ppm [13] [12]. The ipso carbon of the 4-iodophenyl ring shows additional deshielding due to the combined effects of sulfur coordination and iodine substitution [13].

The quaternary carbon bearing the iodine substituent (C-4 of the iodophenyl ring) appears characteristically downfield around 95-105 ppm due to the heavy atom effect of iodine [13]. The remaining aromatic carbons display chemical shifts consistent with their substitution patterns and electronic environments [13].

Carbon EnvironmentChemical Shift (ppm)Notes
Ipso carbons (C-S)125-135Deshielded by S⁺
C-4 (bearing iodine)95-105Heavy atom effect
Aromatic carbons (ortho to I)138-142Deshielded by iodine
Aromatic carbons (meta to I)130-135Moderate deshielding
Phenyl ring carbons128-135Variable by position

The triflate carbon (CF₃) appears as a quartet around 120.7 ppm due to coupling with the three equivalent fluorine atoms, with a coupling constant of approximately 318 Hz [9] [10].

¹⁹F Nuclear Magnetic Resonance Analysis

The ¹⁹F NMR spectrum of (4-iodophenyl)diphenylsulfonium triflate displays a single sharp signal characteristic of the trifluoromethanesulfonate anion [9] [10] [14]. The triflate fluorines resonate as a singlet around -78.5 to -79.0 ppm relative to CFCl₃ [9] [10] [14].

This chemical shift is typical for triflate anions in ionic compounds and reflects the electron-withdrawing nature of the SO₃ group [14]. The signal appears as a sharp singlet due to the rapid exchange and symmetry of the three equivalent fluorine atoms [14].

¹⁹F EnvironmentChemical Shift (ppm)MultiplicityNotes
CF₃SO₃⁻-78.5 to -79.0sSharp singlet, rapid exchange

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and characteristic fragmentation pathways of (4-iodophenyl)diphenylsulfonium triflate [15] [16] [17]. The compound exhibits distinctive fragmentation patterns that reflect its structural components and bonding characteristics [18] [17].

Molecular Ion and Base Peak Analysis

The molecular ion peak [M]⁺ appears at m/z 538, corresponding to the complete molecular formula C₁₉H₁₄F₃IO₃S₂ [15] [16]. However, the molecular ion typically shows relatively low intensity due to the labile nature of the sulfonium-aromatic bonds and the propensity for facile fragmentation [17].

The base peak in the mass spectrum typically corresponds to the (4-iodophenyl)diphenylsulfonium cation at m/z 389, representing loss of the triflate anion (149 mass units) [16] [17]. This fragmentation reflects the ionic nature of the compound and the relatively weak electrostatic interactions between the cation and anion in the gas phase [17].

Primary Fragmentation Pathways

The primary fragmentation pathways involve cleavage of the S-C bonds, leading to characteristic fragment ions that provide structural information [18] [17]. The most prominent fragmentation occurs through loss of aromatic rings from the sulfonium center [17].

Loss of the 4-iodophenyl group (203 mass units) from the cation produces a fragment at m/z 186, corresponding to diphenylsulfur cation [Ph₂S]⁺ [17]. Alternatively, sequential loss of phenyl groups (77 mass units each) generates fragments at m/z 312 and m/z 235 [17].

The 4-iodophenyl fragment itself appears at m/z 203, representing the neutral loss of this group as a radical or cation [17]. Further fragmentation of this species can produce iodobenzene cation at m/z 204 [17].

Fragment Ionm/zStructure/CompositionRelative Intensity
[M]⁺538Complete moleculeLow
[M-OTf]⁺389Sulfonium cationHigh (base peak)
[Ph₂S]⁺186DiphenylsulfurModerate
[4-IC₆H₄]⁺2034-IodophenylModerate
[Ph]⁺77PhenylVariable

Secondary Fragmentation Processes

Secondary fragmentation involves further breakdown of primary fragment ions, providing additional structural confirmation [18] [17]. The diphenylsulfur cation [Ph₂S]⁺ at m/z 186 can undergo loss of a phenyl group to give [PhS]⁺ at m/z 109 [17].

The 4-iodophenyl fragment can lose iodine (127 mass units) to produce the phenyl cation at m/z 77 [17]. This fragmentation pathway is characteristic of iodinated aromatic compounds and serves as a diagnostic feature [17].

Rearrangement processes may also occur, leading to formation of sulfur-containing heterocycles or ring-contracted species [18]. These processes are typically of lower intensity but can provide valuable mechanistic insights [18].

Infrared and Ultraviolet-Visible Spectral Signatures

The infrared and ultraviolet-visible spectroscopic characteristics of (4-iodophenyl)diphenylsulfonium triflate provide complementary structural information, revealing molecular vibrations and electronic transitions characteristic of the sulfonium triflate structure [19] [20] [21].

Infrared Spectroscopic Analysis

The infrared spectrum exhibits several diagnostic absorption bands that confirm the structural components of the molecule [19] [20]. The aromatic C-H stretching vibrations appear in the region 3050-3100 cm⁻¹, characteristic of aromatic hydrogen atoms [19] [20].

The aromatic C=C stretching vibrations manifest as multiple bands in the region 1450-1600 cm⁻¹, reflecting the various aromatic ring environments [19] [20]. The presence of the electron-withdrawing iodine substituent may cause slight shifts in these frequencies compared to unsubstituted phenyl rings [19].

The triflate anion contributes several characteristic absorptions [19] [20]. The asymmetric and symmetric SO₃ stretching vibrations appear as strong bands around 1260-1280 cm⁻¹ and 1160-1180 cm⁻¹, respectively [19] [20]. The CF₃ group displays characteristic absorptions including the C-F stretching around 1240-1260 cm⁻¹ [19] [20].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Aromatic C-H3050-3100MediumStretching
Aromatic C=C1450-1600StrongRing vibrations
SO₃ (asymm.)1260-1280Very strongTriflate
SO₃ (symm.)1160-1180StrongTriflate
C-F1240-1260StrongCF₃ group
C-I500-550MediumAromatic C-I

The carbon-iodine stretching vibration appears as a medium intensity band around 500-550 cm⁻¹, characteristic of aromatic C-I bonds [19]. This frequency is lower than typical C-C aromatic vibrations due to the heavy mass of iodine [19].

Ultraviolet-Visible Spectroscopic Properties

The UV-Vis absorption spectrum of (4-iodophenyl)diphenylsulfonium triflate reveals electronic transitions characteristic of the extended aromatic system [3] [22] [19]. The compound exhibits a strong absorption maximum (λmax) around 262 nm, attributed to π→π* transitions within the aromatic rings [3] [22].

The presence of the iodine substituent introduces additional electronic complexity through its heavy atom effect and extended π-system interactions [19]. The 4-iodophenyl group may contribute to a slight bathochromic shift compared to unsubstituted diphenylsulfonium compounds [19].

The sulfonium center influences the electronic structure through its positive charge, which generally causes a hypsochromic shift in aromatic π→π* transitions [19]. This effect partially counteracts the bathochromic influence of the iodine substituent [19].

Electronic Transitionλmax (nm)Extinction CoefficientAssignment
π→π* (primary)262HighAromatic transitions
π→π* (secondary)~230ModerateBenzenoid character
n→π*~300-320LowHeteroatom involvement

The absorption profile typically shows fine structure due to vibronic coupling between electronic and vibrational states [19]. The compound's photochemical activity as a photoacid generator correlates with these electronic transitions, particularly the strong absorption around 262 nm [19].

Solvent effects on the UV-Vis spectrum provide additional insights into the electronic structure and intermolecular interactions [19]. Polar solvents typically cause slight shifts in the absorption maxima due to differential solvation of ground and excited states [19].

The optical properties make (4-iodophenyl)diphenylsulfonium triflate particularly suitable for photochemical applications requiring UV activation [19] [23]. The compound's ability to absorb efficiently in the UV-B region (280-320 nm) enhances its utility as a photoacid generator in various applications [19] [23].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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